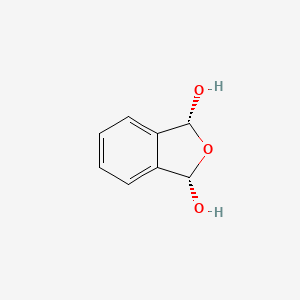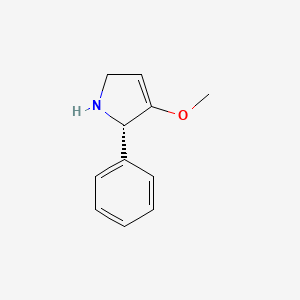
(S)-3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxyphenylacetonitrile and an appropriate amine.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the pyrrole ring. This can be achieved through a variety of methods, including the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or crystallization may be employed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl or methoxy moieties.
Scientific Research Applications
(S)-3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Depending on its specific structure and functional groups, it can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
3-Methoxy-2-phenylpyrrole: Lacks the chiral center and may exhibit different chemical and biological properties.
2-Phenyl-2,5-dihydro-1H-pyrrole: Similar structure but without the methoxy group, leading to variations in reactivity and applications.
3-Methoxy-2,5-dihydro-1H-pyrrole: Lacks the phenyl group, resulting in different chemical behavior.
Uniqueness: (S)-3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole is unique due to its chiral center, which imparts optical activity and potential enantioselective interactions in biological systems
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(2S)-3-methoxy-2-phenyl-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C11H13NO/c1-13-10-7-8-12-11(10)9-5-3-2-4-6-9/h2-7,11-12H,8H2,1H3/t11-/m0/s1 |
InChI Key |
XKIKEBXOLDHGRZ-NSHDSACASA-N |
Isomeric SMILES |
COC1=CCN[C@H]1C2=CC=CC=C2 |
Canonical SMILES |
COC1=CCNC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)
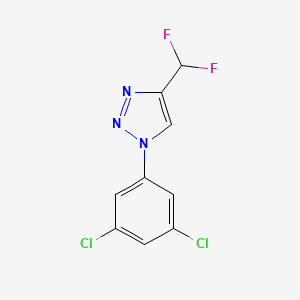
![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872730.png)
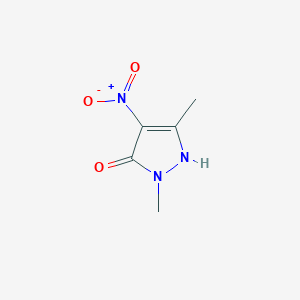
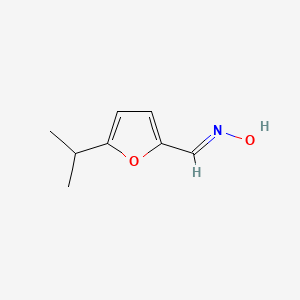
![2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
![5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12872751.png)
![7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12872759.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
![2-([1,1'-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B12872766.png)
![2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12872772.png)
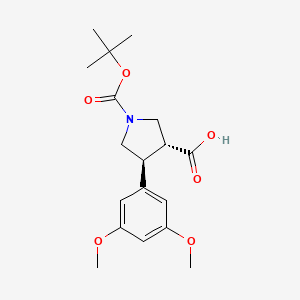
![2-Bromo-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872779.png)
